molecular formula C10H15N3O2 B14865719 1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione

1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14865719
M. Wt: 209.24 g/mol
InChI Key: NQDZFDXEBPCXRS-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminocyclohexanone with urea in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides additional steric and electronic properties that differentiate it from other pyrimidine derivatives.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(2-aminocyclohexyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O2/c11-7-3-1-2-4-8(7)13-6-5-9(14)12-10(13)15/h5-8H,1-4,11H2,(H,12,14,15)

InChI Key

NQDZFDXEBPCXRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N2C=CC(=O)NC2=O

Origin of Product

United States

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